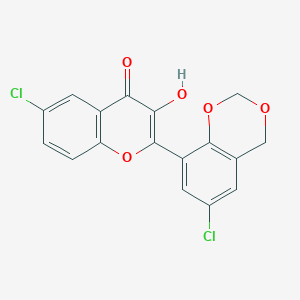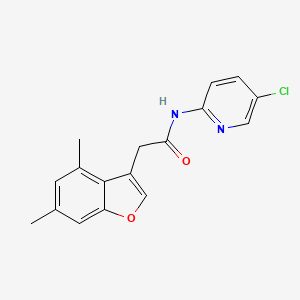
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxy-4H-chromen-4-one
描述
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with two chlorine atoms and a benzodioxin moiety, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxy-4H-chromen-4-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 6-chloro-4H-1,3-benzodioxin-8-yl intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Chromone Core: The benzodioxin intermediate is then coupled with a chromone precursor. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the reaction.
Chlorination: The final step involves the introduction of chlorine atoms at specific positions on the chromone and benzodioxin rings. This can be achieved using chlorinating agents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group on the chromone ring can undergo oxidation to form a ketone, potentially altering the compound’s biological activity.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the chromone ring into a more saturated form.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of dechlorinated or saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, compounds with chromone and benzodioxin moieties are often studied for their potential as anti-inflammatory, antioxidant, and anticancer agents. This compound could be investigated for similar activities.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for their ability to inhibit specific enzymes or pathways involved in disease processes.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or materials with specific properties.
作用机制
The mechanism by which 6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxy-4H-chromen-4-one exerts its effects would depend on its specific biological activity. Generally, compounds with similar structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of chlorine atoms and the benzodioxin moiety may enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
6-chloro-4H-1,3-benzodioxin-8-yl derivatives: These compounds share the benzodioxin moiety and may exhibit similar biological activities.
Chromone derivatives: Compounds with the chromone core structure are widely studied for their diverse biological activities.
Uniqueness
The uniqueness of 6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxy-4H-chromen-4-one lies in its combined structural features, which may confer distinct chemical and biological properties not observed in other similar compounds. The dual presence of chlorine atoms and the benzodioxin moiety could enhance its reactivity and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)-3-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O5/c18-9-1-2-13-11(4-9)14(20)15(21)17(24-13)12-5-10(19)3-8-6-22-7-23-16(8)12/h1-5,21H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZMNSVPZALDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3=C(C(=O)C4=C(O3)C=CC(=C4)Cl)O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1H-indazol-6-ylacetamide](/img/structure/B3513329.png)
![ethyl {2-ethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B3513350.png)
![1-({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B3513360.png)
![N-[2-(5-BROMOPYRIDIN-3-YL)-13-BENZOXAZOL-5-YL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3513362.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B3513368.png)
![2-bromo-4-[5-(2-furoylamino)-1,3-benzoxazol-2-yl]phenyl 2-furoate](/img/structure/B3513370.png)
![4-[4-(3-bromobenzoyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B3513375.png)
![4-BROMO-5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B3513383.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B3513387.png)
![N-(2-benzoylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3513399.png)

![N-[4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B3513411.png)
![4-amino-3-(4-ethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B3513413.png)
![methyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3513419.png)
